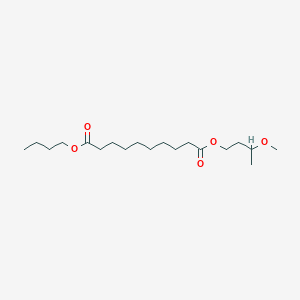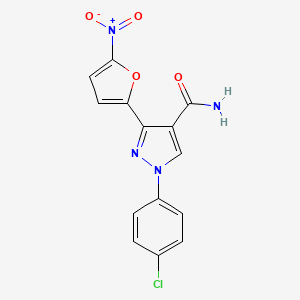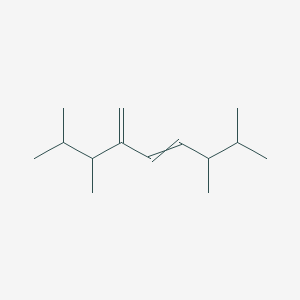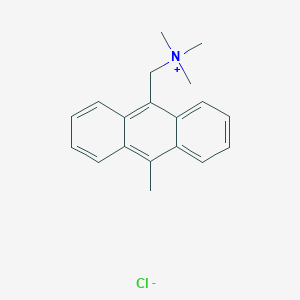
N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride is a chemical compound known for its unique structure and properties It is an organic salt that features a quaternary ammonium group attached to an anthracene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride typically involves the quaternization of 10-methylanthracene with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{10-Methylanthracene} + \text{Trimethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The quaternary ammonium group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or hydroxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various anthracene-based compounds.
Applications De Recherche Scientifique
N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound can be used in studies involving DNA binding and interactions due to its planar structure.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride exerts its effects involves its interaction with molecular targets such as DNA and proteins. The quaternary ammonium group facilitates binding to negatively charged biomolecules, while the anthracene moiety can intercalate into DNA strands, affecting their structure and function. This dual interaction can influence various biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylammonium chloride: A simpler quaternary ammonium compound with similar cationic properties.
Tetramethylammonium hydroxide: Another quaternary ammonium compound with a hydroxide counterion.
Uniqueness
N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride is unique due to the presence of the anthracene moiety, which imparts distinct photophysical and chemical properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems or planar structures.
Propriétés
Numéro CAS |
61433-05-4 |
|---|---|
Formule moléculaire |
C19H22ClN |
Poids moléculaire |
299.8 g/mol |
Nom IUPAC |
trimethyl-[(10-methylanthracen-9-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C19H22N.ClH/c1-14-15-9-5-7-11-17(15)19(13-20(2,3)4)18-12-8-6-10-16(14)18;/h5-12H,13H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
NGJAJZXAACCENF-UHFFFAOYSA-M |
SMILES canonique |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



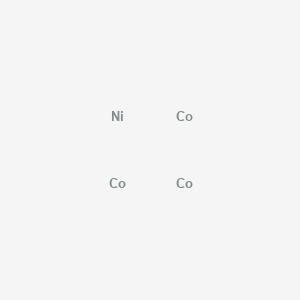

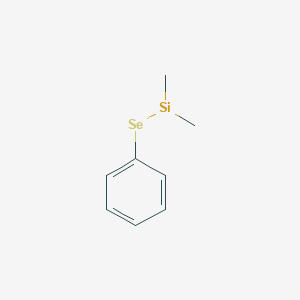

![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
![3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B14586669.png)
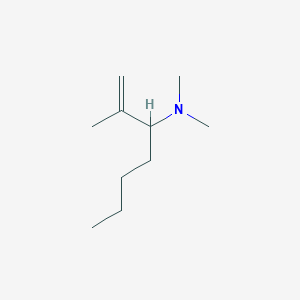
![Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14586675.png)
![1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14586677.png)
